Cas no 182052-67-1 (2-chloro-3-(chloromethyl)-6,7-dimethylquinoline)

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline is a chlorinated quinoline derivative with a reactive chloromethyl substituent, making it a versatile intermediate in organic synthesis. Its bifunctional structure allows for further derivatization, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of two chlorine groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions. The dimethyl substitution on the quinoline ring contributes to steric and electronic modulation, influencing the compound's binding affinity in target applications. This compound is valued for its stability under standard conditions and its utility in constructing complex heterocyclic frameworks. Suitable for controlled functionalization, it is commonly employed in research and industrial fine chemical synthesis.
2-chloro-3-(chloromethyl)-6,7-dimethylquinoline structure
182052-67-1 structure
Product Name:2-chloro-3-(chloromethyl)-6,7-dimethylquinoline
CAS No:182052-67-1
MF:C12H11Cl2N
MW:240.128441095352
MDL:MFCD09787653
CID:851322
PubChem ID:329773436
Update Time:2025-10-30

2-chloro-3-(chloromethyl)-6,7-dimethylquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline
    • 2-CHLORO-3-CHLOROMETHYL-6,7-DIMETHYLQUINOLINE
    • F2147-0277
    • OTAVA-BB 1049509
    • AB51909
    • 2-Chloro-3-chloromethyl-6,7-dimethylquinoline, AldrichCPR
    • AKOS015957755
    • MFCD09787653
    • Quinoline, 2-chloro-3-(chloromethyl)-6,7-dimethyl-
    • 182052-67-1
    • G72023
    • DTXSID00588974
    • MDL: MFCD09787653
    • Inchi: 1S/C12H11Cl2N/c1-7-3-9-5-10(6-13)12(14)15-11(9)4-8(7)2/h3-5H,6H2,1-2H3
    • InChI Key: CCUOWAKNYKHISD-UHFFFAOYSA-N
    • SMILES: ClC1=C(CCl)C=C2C=C(C)C(C)=CC2=N1

Computed Properties

  • Exact Mass: 239.02700
  • Monoisotopic Mass: 239.0268547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 4.24380

2-chloro-3-(chloromethyl)-6,7-dimethylquinoline Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318-H413
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn

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2-chloro-3-(chloromethyl)-6,7-dimethylquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:182052-67-1)2-chloro-3-(chloromethyl)-6,7-dimethylquinoline
Order Number:A1143898
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:58
Price ($):301.0
Email:sales@amadischem.com

Additional information on 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline

Recent Advances in the Study of 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline (CAS: 182052-67-1)

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline (CAS: 182052-67-1) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and mechanistic insights, positioning it as a promising scaffold for the design of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, pharmacological potential, and ongoing research directions.

One of the key areas of investigation has been the synthesis and optimization of 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline. A study published in the Journal of Medicinal Chemistry (2023) described an efficient, scalable synthetic route for this compound, emphasizing its high yield and purity. The researchers employed a multi-step process involving Friedländer condensation followed by selective chlorination, which proved to be both cost-effective and environmentally sustainable. This advancement is critical for enabling large-scale production and further pharmacological evaluation of the compound.

In terms of biological activity, recent in vitro studies have demonstrated that 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline exhibits potent inhibitory effects against a range of kinase enzymes, particularly those involved in inflammatory and oncogenic pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound showed significant activity against JAK2 and EGFR kinases, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for the development of kinase inhibitors targeting cancers and autoimmune diseases.

Mechanistic studies have further elucidated the compound's mode of action. Structural analysis via X-ray crystallography revealed that 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline binds to the ATP-binding pocket of target kinases, thereby disrupting their catalytic activity. Molecular dynamics simulations have supported these observations, showing stable binding interactions and favorable energy profiles. Such insights are invaluable for structure-activity relationship (SAR) studies aimed at optimizing the compound's efficacy and selectivity.

Despite these promising results, challenges remain in the development of 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline as a therapeutic agent. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to improve its metabolic stability and tissue distribution. Additionally, preliminary toxicity assessments have highlighted the need for careful evaluation of off-target effects, particularly in long-term dosing scenarios. Addressing these issues will be crucial for advancing the compound into preclinical and clinical trials.

In conclusion, 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline (CAS: 182052-67-1) represents a versatile and pharmacologically active scaffold with significant potential in drug discovery. Ongoing research efforts are focused on refining its synthesis, enhancing its biological activity, and addressing its pharmacokinetic limitations. As these studies progress, this compound may emerge as a valuable tool for the development of next-generation kinase inhibitors and other therapeutic agents. Future work should prioritize translational research to bridge the gap between laboratory findings and clinical applications.

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Amadis Chemical Company Limited
(CAS:182052-67-1)2-chloro-3-(chloromethyl)-6,7-dimethylquinoline
A1143898
Purity:99%
Quantity:1g
Price ($):301.0
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